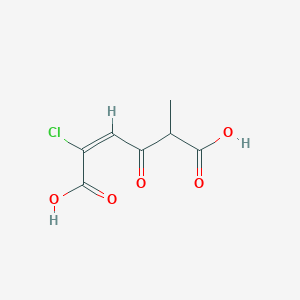

2-Chloro-5-methylmaleylacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-5-methylmaleylacetate belongs to the class of organic compounds known as medium-chain keto acids and derivatives. These are keto acids with a 6 to 12 carbon atoms long side chain. This compound is slightly soluble (in water) and a moderately acidic compound (based on its pKa).

This compound is an oxo carboxylic acid.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C7H7ClO5

- Molecular Weight : 206.58 g/mol

- Exact Mass : 205.9982 g

The structure of 2-chloro-5-methylmaleylacetate includes a chloro group, contributing to its reactivity and potential utility in synthetic pathways and metabolic studies.

Biochemical Applications

1. Metabolic Pathways

Research indicates that this compound can act as an intermediate in various metabolic pathways. For example, it has been shown to participate in the degradation processes of chlorinated compounds by certain bacterial strains, such as Sphingomonas sp. strain TTNP3. This strain utilizes alkylphenols and related compounds, suggesting that this compound may be involved in similar degradation pathways .

2. Enzyme Interaction Studies

The compound has been studied for its interactions with specific enzymes involved in chlorinated compound metabolism. For instance, chloromuconate cycloisomerases can transform derivatives of this compound into other biochemical products, indicating its role as a substrate in enzymatic reactions . This highlights its potential use in enzyme kinetics studies and metabolic engineering.

Environmental Applications

1. Bioremediation

Due to its chlorinated nature, this compound is of interest in bioremediation efforts aimed at detoxifying environments contaminated with chlorinated organic compounds. The ability of certain microorganisms to degrade this compound can be harnessed to develop bioremediation strategies for polluted sites .

2. Ecotoxicological Studies

The compound's effects on microbial communities and ecosystems can be studied to assess its environmental impact. Understanding how this compound affects microbial diversity and function is crucial for evaluating risks associated with its presence in the environment .

Synthesis and Derivatives

1. Synthetic Applications

This compound serves as a precursor for synthesizing various chemical compounds, including herbicides and other agrochemicals. Its derivatives are explored for their efficacy in agricultural applications . The synthesis pathways often involve chlorination reactions that modify the compound for specific uses.

| Application Area | Details |

|---|---|

| Biochemical Research | Intermediate in metabolic pathways; substrate for enzyme studies |

| Environmental Science | Potential use in bioremediation; ecotoxicological assessments |

| Synthetic Chemistry | Precursor for herbicides; modification through chlorination reactions |

Case Studies

Case Study 1: Metabolism by Sphingomonas sp.

A study highlighted the ability of Sphingomonas sp. strain TTNP3 to degrade alkylphenols, with intermediate formation of compounds like this compound. This research underscores the potential for utilizing this compound in bioremediation strategies targeting chlorinated pollutants .

Case Study 2: Enzymatic Transformation

Research involving chloromuconate cycloisomerases demonstrated the transformation of this compound into various products, emphasizing its role as a significant substrate in microbial metabolism . Such findings are essential for understanding the biochemical pathways involving chlorinated compounds.

Propiedades

Fórmula molecular |

C7H7ClO5 |

|---|---|

Peso molecular |

206.58 g/mol |

Nombre IUPAC |

(E)-2-chloro-5-methyl-4-oxohex-2-enedioic acid |

InChI |

InChI=1S/C7H7ClO5/c1-3(6(10)11)5(9)2-4(8)7(12)13/h2-3H,1H3,(H,10,11)(H,12,13)/b4-2+ |

Clave InChI |

KECVAQLNZFMLLN-DUXPYHPUSA-N |

SMILES isomérico |

CC(C(=O)/C=C(\C(=O)O)/Cl)C(=O)O |

SMILES canónico |

CC(C(=O)C=C(C(=O)O)Cl)C(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.